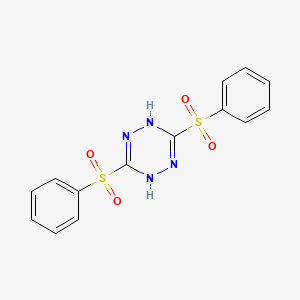
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is an organic compound that features both a chloro and an iodo substituent on a benzene ring, connected via a pentenyl chain. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives and subsequent coupling reactions. One common method involves the initial chlorination of benzene to form 1-chlorobenzene, followed by the introduction of the iodo group through a halogen exchange reaction. The pentenyl chain can be introduced via a Heck reaction or similar coupling methods, using appropriate catalysts and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium or nickel catalysts is common in these processes to facilitate efficient coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium or nickel catalysts with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chloro or iodo groups.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkanes or alkenes.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive chloro and iodo groups. These groups can undergo nucleophilic substitution, oxidative addition, and reductive elimination, allowing the compound to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Chloro-4-iodobenzene: Similar structure but lacks the pentenyl chain.
1-Chloro-5-iodopentane: Similar halogenation pattern but lacks the benzene ring.
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is unique due to its combination of a benzene ring with both chloro and iodo substituents connected via a pentenyl chain. This structure allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propiedades
Número CAS |
824431-56-3 |
|---|---|
Fórmula molecular |
C11H12ClI |
Peso molecular |
306.57 g/mol |
Nombre IUPAC |
1-chloro-4-(5-iodopent-1-enyl)benzene |
InChI |
InChI=1S/C11H12ClI/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8H,1,3,9H2 |
Clave InChI |
XINJOWFXWASCRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CCCCI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


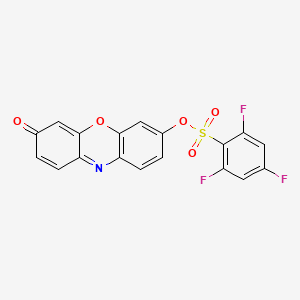
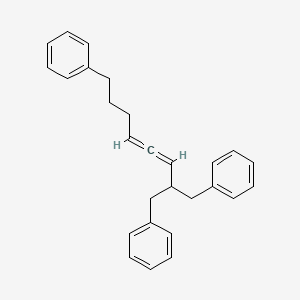
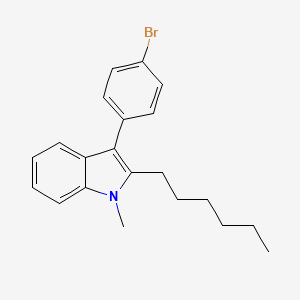

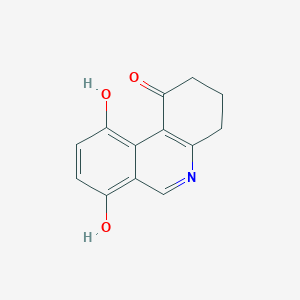

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
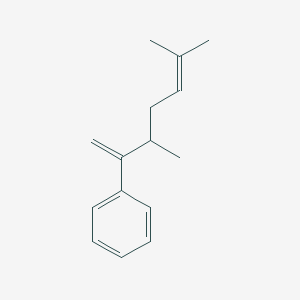
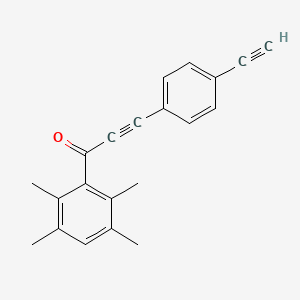
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)


